1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine
Description
1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine is a substituted pyridine derivative with the molecular formula C₈H₁₁FN₂ and a molecular weight of 154.19 g/mol (CAS: 1694601-41-6) . The compound features a pyridine ring substituted with a fluorine atom at position 6 and a methyl group at position 5, with an N-methylmethanamine side chain at position 3.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(6-fluoro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3 |
InChI Key |
SUWVGZKQECRCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-5-methylpyridine.
N-Methylation: The pyridine derivative is subjected to N-methylation using methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydride or potassium carbonate to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine and related compounds:
Key Observations
Core Ring Systems: The target compound and 2-(3-Fluoropyridin-2-yl)propan-2-amine share identical molecular formulas (C₈H₁₁FN₂) but differ in substitution patterns. The target’s 6-fluoro-5-methyl pyridine contrasts with the 3-fluoro pyridine in the latter, leading to distinct electronic and steric effects . Vonoprazan (VPZ) incorporates a pyrrole ring instead of pyridine, with additional sulfonyl and fluorophenyl groups, contributing to its role as a potassium-competitive acid blocker .
Functional Group Impact :
- The nitro group in 1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the methyl and fluorine groups in the target compound .
Biological Relevance: While VPZ is clinically validated for H. pylori treatment , the target compound’s biological activity remains uncharacterized in the provided evidence.
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